molecular formula C6H11NO B14150320 cis-4,5-Dihydro-2,4,5-trimethyloxazole CAS No. 23236-41-1

cis-4,5-Dihydro-2,4,5-trimethyloxazole

Katalognummer: B14150320
CAS-Nummer: 23236-41-1
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: AOCHNXXMYIQWEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-4,5-Dihydro-2,4,5-trimethyloxazole: is an organic compound with the molecular formula C6H11NO It is a derivative of oxazole, characterized by the presence of three methyl groups and a cis configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-4,5-Dihydro-2,4,5-trimethyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethyl-1,3-dioxolane with ammonia or primary amines under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: cis-4,5-Dihydro-2,4,5-trimethyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different saturated or partially saturated compounds.

    Substitution: The methyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like halogens or alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of saturated or partially saturated compounds.

    Substitution: Formation of substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

cis-4,5-Dihydro-2,4,5-trimethyloxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cis-4,5-Dihydro-2,4,5-trimethyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

    4,5-Dihydro-2,4,5-trimethyloxazole: A similar compound with a different configuration.

    2,4,5-Trimethyloxazole: Lacks the dihydro component but shares the trimethyl substitution pattern.

Uniqueness: cis-4,5-Dihydro-2,4,5-trimethyloxazole is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

23236-41-1

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

2,4,5-trimethyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3

InChI-Schlüssel

AOCHNXXMYIQWEH-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC(=N1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.